8-Cyclohexylamino-7-(4-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
8-Cyclohexylamino-7-(4-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a synthetic compound with a complex molecular structureThe compound’s unique structure, which includes a cyclohexylamino group, a fluorobenzyl group, and a purine core, contributes to its distinctive chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclohexylamino-7-(4-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
8-Cyclohexylamino-7-(4-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols replace the fluorine atom
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent side reactions. Substitution reactions may be facilitated by the use of catalysts or elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions result in the formation of new derivatives with different functional groups replacing the fluorine atom .
Scientific Research Applications
8-Cyclohexylamino-7-(4-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic tool.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 8-Cyclohexylamino-7-(4-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The pathways involved can vary depending on the biological context and the specific target being studied .
Comparison with Similar Compounds
Similar Compounds
- 8-Cyclohexylamino-7-benzyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- 8-Cyclohexylamino-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- 8-Cyclohexylamino-7-(4-methyl-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
Uniqueness
8-Cyclohexylamino-7-(4-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .
Properties
IUPAC Name |
8-(cyclohexylamino)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c1-24-17-16(18(27)25(2)20(24)28)26(12-13-8-10-14(21)11-9-13)19(23-17)22-15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIUMTXVKRQQSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3CCCCC3)CC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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